molecular formula C14H11NO3 B147161 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione CAS No. 6345-88-6

2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione

Cat. No.: B147161
CAS No.: 6345-88-6
M. Wt: 241.24 g/mol
InChI Key: PRJCNWICBASWBB-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their diverse biological activities and applications in medicinal chemistry, materials science, and organic synthesis. This compound features a benzo-fused isoindole core with a hydroxyethyl substituent, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione can be achieved through several methods:

Industrial Production Methods: Industrial production often utilizes scalable and efficient synthetic routes, such as:

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroisoindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroisoindole derivatives.

    Substitution Products: Functionalized isoindole derivatives with various substituents.

Scientific Research Applications

2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione is unique due to its specific hydroxyethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-hydroxyethyl)benzo[f]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-6-5-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(15)18/h1-4,7-8,16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJCNWICBASWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286080
Record name 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-88-6
Record name NSC43718
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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